N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .
Mode of Action
This compound specifically inhibits the RdRp of viruses, thereby preventing the replication of the viral genome . This inhibition results in a decrease in viral replication, reducing the overall viral load .
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rdrp enzyme . This disruption in the replication process can lead to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication . By targeting and inhibiting the RdRp enzyme, the compound prevents the virus from replicating its genome, thereby reducing the production of new virus particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-phenylindole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
Melatonin: A well-known indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus .
Uniqueness
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Indole Moiety : A bicyclic structure known for its role in various biological activities.
- Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Acetamide Functional Group : Contributes to the compound's stability and solubility.
Target of Action
This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.
Mode of Action
The compound inhibits the activity of RdRp, thereby preventing the replication of viral genomes. This inhibition leads to a significant reduction in viral RNA synthesis, which is evidenced by decreased RdRp activity in treated cells.
Biochemical Pathways
The compound interferes with the viral replication process by disrupting the biochemical pathways associated with RdRp activity. This results in a cascade of effects that ultimately inhibit viral proliferation.
Antiviral Activity
Research has demonstrated that this compound exhibits potent antiviral properties against several viruses, including:
- SARS-CoV-2
- Respiratory Syncytial Virus (RSV)
- Influenza A Virus
In vitro studies have shown that the compound significantly reduces viral load and replication rates in infected cells.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. It has shown efficacy against various solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity
Cancer Type | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Colon Carcinoma | HT29 | 12.5 | Induction of apoptosis |
Lung Carcinoma | H460M | 15.8 | Inhibition of cell proliferation |
Prostate Carcinoma | PC3 | 18.4 | Cell cycle arrest |
Study on Antiviral Efficacy
A study conducted on this compound revealed its ability to inhibit SARS-CoV-2 replication in vitro. The compound demonstrated an EC50 value in the low micromolar range, indicating strong antiviral activity. The study concluded that further investigation into its mechanism could lead to effective therapeutic options against COVID-19.
Study on Anticancer Properties
In a preclinical trial assessing the anticancer properties of this compound, researchers treated various cancer cell lines with this compound. Results showed significant cytotoxic effects, particularly against colon cancer cells, with a notable increase in apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLWCNLJLSDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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